2-(4-chlorophenyl)-N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
The compound 2-(4-chlorophenyl)-N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a sulfur-containing heterocyclic acetamide derivative. Its structure comprises:
- A tetrahydrothieno[3,4-d][1,3]thiazole core modified with two sulfonyl groups (5,5-dioxidotetrahydro).
- A 4-fluorophenyl substituent at position 3 of the thiazole ring.
- An acetamide group linked to a 4-chlorophenyl moiety at position 2.
- An (E)-configured double bond in the tetrahydrothieno-thiazole system.
While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its design aligns with bioactive molecules targeting enzymes or receptors via halogenated aromatic and sulfonamide interactions. The 4-chlorophenyl and 4-fluorophenyl groups enhance lipophilicity and metabolic stability, common in CNS or antimicrobial agents .
Properties
Molecular Formula |
C19H16ClFN2O3S2 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C19H16ClFN2O3S2/c20-13-3-1-12(2-4-13)9-18(24)22-19-23(15-7-5-14(21)6-8-15)16-10-28(25,26)11-17(16)27-19/h1-8,16-17H,9-11H2 |
InChI Key |
AUAWAQRRTXSCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=C(C=C3)Cl)N2C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The thieno-thiazole scaffold is constructed via cyclocondensation of 2-(2-benzylidenehydrazinyl)-4-methylthiazole with thiosemicarbazide in the presence of hydrazonoyl chlorides. This method, adapted from triazolo-thiadiazine syntheses, involves refluxing in dioxane with triethylamine (TEA) as a catalyst. The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the hydrazonoyl chloride, followed by intramolecular cyclization.
Example Procedure :
A mixture of 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1 mmol), thiosemicarbazide (1 mmol), and hydrazonoyl chloride (1 mmol) in dioxane (20 mL) with TEA (0.1 eq) is refluxed for 2–4 hours. The product precipitates upon cooling and is recrystallized from methanol.
Oxidation to Sulfone Derivatives
The 5,5-dioxide moiety is introduced by oxidizing the thioether intermediate using oxone (2KHSO₅·KHSO₄·K₂SO₄) in dichloromethane at −5°C to 25°C. This step is critical to avoid over-oxidation to sulfonic acids.
Optimized Conditions :
-
Oxidizing agent : Oxone (1.5 eq)
-
Solvent : Dichloromethane/water (2:1)
-
Temperature : 0°C
Installation of Aryl Substituents
4-Fluorophenyl Group Introduction
The 4-fluorophenyl group is installed via Ullmann coupling or Buchwald-Hartwig amination using a copper or palladium catalyst. A modified procedure from sulfonamide syntheses employs:
-
Substrate : Bromothieno-thiazole intermediate
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs₂CO₃ (2 eq)
-
Solvent : Toluene at 110°C for 12 hours.
4-Chlorophenylacetamide Condensation
The acetamide side chain is introduced via Schiff base formation between the thieno-thiazole amine and 4-chlorophenylacetic acid. Activation with EDCI/HOBt in DMF facilitates amide bond formation at room temperature.
Stepwise Protocol :
-
React 4-chlorophenylacetic acid (1.2 eq) with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF for 30 minutes.
-
Add thieno-thiazole amine (1 eq) and stir for 12 hours.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Catalytic Systems
| Reaction Step | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| Cyclization | TEA | None | 65–75 |
| Ullmann Coupling | Pd(OAc)₂ | Xantphos | 78 |
| Amide Formation | EDCI/HOBt | None | 82 |
Purification and Characterization
Recrystallization and Chromatography
Spectroscopic Validation
-
¹H NMR : Key signals include δ 7.3–7.5 ppm (aryl protons), δ 4.2 ppm (thiazole-CH₂), and δ 2.1 ppm (acetamide-CH₃).
-
IR : Strong absorption at 1680 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-chlorophenyl)-N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Table 1: Structural and Molecular Comparisons
*Hypothetical formula based on structural analysis.
†Calculated using atomic masses.
Key Observations:
- Compound: Shares the tetrahydrothieno-thiazole core but differs in substituents (2,4-difluorophenyl vs. 4-fluorophenyl). The additional fluorine may enhance electronegativity and binding affinity to polar targets .
- AJ5d (): Features a quinazolinone-thiazolidinone core, demonstrating that chlorophenyl/fluorophenyl groups are versatile in diverse heterocycles.
- 4d (): A simpler thiazole derivative with fluorophenyl and cyclopentyl groups.
Biological Activity
The compound 2-(4-chlorophenyl)-N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities including antibacterial, antiviral, and enzyme inhibition properties.
Synthesis and Structural Characterization
The synthesis of the compound typically involves multi-step reactions starting from simpler precursors. The structural characterization is often performed using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction to confirm the molecular arrangement and functional groups present in the compound.
Key Structural Features
- Molecular Formula: C25H18ClF2N5S
- Key Functional Groups: Chlorophenyl and fluorophenyl moieties contribute to its reactivity and biological interactions.
- Crystallization: The compound can be crystallized from solvents like dimethylformamide, yielding high-purity samples suitable for analysis.
Antibacterial Activity
Research indicates that compounds similar to this structure exhibit varying degrees of antibacterial activity against several bacterial strains. A study highlighted that certain derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with minimal effects on other strains tested. The structure-activity relationship (SAR) suggests that the presence of halogen substituents enhances antibacterial efficacy.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
Antiviral Activity
In addition to antibacterial properties, derivatives of this compound have been investigated for antiviral activity. For instance, sulfonamide derivatives containing similar moieties demonstrated significant inhibition against tobacco mosaic virus (TMV). The bioassay results indicated a percentage inhibition comparable to established antiviral agents.
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| 7i | 0.5 | 42.49 |
| Ningnanmycin | 0.5 | 54.51 |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease enzymes. The inhibition studies revealed that certain derivatives exhibited strong inhibitory effects with IC50 values significantly lower than standard inhibitors.
| Enzyme | Compound IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | Varies by derivative (e.g., <10 µM for some) |
| Urease | <10 µM for several derivatives |
Case Studies
Several case studies have focused on the biological evaluation of compounds with similar structures:
- Antibacterial Screening : A comprehensive study evaluated a series of thiazole derivatives against various bacterial strains, concluding that modifications in the chlorophenyl group significantly influenced antibacterial potency.
- Antiviral Efficacy : Research on sulfonamide derivatives found that specific substitutions led to enhanced antiviral activity against TMV, suggesting a promising avenue for developing new antiviral agents.
- Enzyme Inhibition : A detailed analysis of urease inhibitors revealed that compounds with thiazole rings exhibited superior inhibitory action compared to traditional drugs, indicating potential therapeutic applications in managing conditions like kidney stones.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
